molecular formula C7H15NO B13273020 1-[(2-Methylpropyl)amino]propan-2-one

1-[(2-Methylpropyl)amino]propan-2-one

Cat. No.: B13273020
M. Wt: 129.20 g/mol
InChI Key: SJHSVXQMHYTEKW-UHFFFAOYSA-N
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Description

1-[(2-Methylpropyl)amino]propan-2-one is a chemical compound with the molecular formula C7H15NO It is also known by its IUPAC name, 1-(isobutylamino)propan-2-one

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(2-Methylpropyl)amino]propan-2-one can be synthesized through several methods. One common approach involves the reaction of isobutylamine with acetone under acidic conditions. The reaction typically proceeds as follows: [ \text{CH}_3\text{COCH}_3 + \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{NH}_2 \rightarrow \text{CH}_3\text{COCH}_2\text{CH}(\text{CH}_3)\text{NH}_2 ]

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This allows for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methylpropyl)amino]propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-[(2-Methylpropyl)amino]propan-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Methylpropyl)amino]propan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-2-methylpropan-2-ol: A related compound with similar structural features.

    2-Methyl-1-propanamine: Another compound with a similar backbone but different functional groups.

Uniqueness

1-[(2-Methylpropyl)amino]propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it valuable in various research and industrial contexts.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

1-(2-methylpropylamino)propan-2-one

InChI

InChI=1S/C7H15NO/c1-6(2)4-8-5-7(3)9/h6,8H,4-5H2,1-3H3

InChI Key

SJHSVXQMHYTEKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC(=O)C

Origin of Product

United States

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